molecular formula C20H22N4O2S B6026022 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No. B6026022
M. Wt: 382.5 g/mol
InChI Key: UIWASIFWSITPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as TBU-091, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is its ease of synthesis, which makes it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which is important for its potential use in therapeutic applications. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound for its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic properties in various preclinical studies. Its ease of synthesis and low toxicity make it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea involves the condensation of 4-tert-butylphenylhydrazine with ethyl 3-methoxyphenylcarbamate, followed by cyclization with thionyl chloride. The resulting compound is then treated with potassium hydroxide to obtain the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties in various preclinical studies. This compound has also been tested for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-20(2,3)14-10-8-13(9-11-14)17-23-24-19(27-17)22-18(25)21-15-6-5-7-16(12-15)26-4/h5-12H,1-4H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWASIFWSITPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.